molecular formula C16H16N2O B14116931 N-(Quinolin-8-yl)cyclohex-1-enecarboxamide

N-(Quinolin-8-yl)cyclohex-1-enecarboxamide

Cat. No.: B14116931
M. Wt: 252.31 g/mol
InChI Key: SMANHDUJAADOQG-UHFFFAOYSA-N
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Description

N-(Quinolin-8-yl)cyclohex-1-enecarboxamide is a chemical compound with the molecular formula C16H16N2O It is characterized by the presence of a quinoline moiety attached to a cyclohexene ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Quinolin-8-yl)cyclohex-1-enecarboxamide typically involves the reaction of 8-aminoquinoline with cyclohex-1-enecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane (DCM) at low temperatures (0°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(Quinolin-8-yl)cyclohex-1-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The quinoline moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: N-(Quinolin-8-yl)cyclohexanecarboxamide.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-(Quinolin-8-yl)cyclohex-1-enecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Quinolin-8-yl)cyclohex-1-enecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of microorganisms. Additionally, the compound can bind to metal ions, forming complexes that can inhibit enzymatic activity .

Comparison with Similar Compounds

  • N-(Quinolin-8-yl)acrylamide
  • N-(Quinolin-8-yl)methacrylamide
  • N-(Quinolin-8-yl)cyclopent-1-enecarboxamide

Comparison: N-(Quinolin-8-yl)cyclohex-1-enecarboxamide is unique due to the presence of the cyclohexene ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-quinolin-8-ylcyclohexene-1-carboxamide

InChI

InChI=1S/C16H16N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h4-6,8-11H,1-3,7H2,(H,18,19)

InChI Key

SMANHDUJAADOQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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